Methanesulfonic acid; mitoquinone cation
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Overview
Description
Methanesulfonic acid: is a colorless, odorless liquid with the chemical formula CH₃SO₃H. It is the simplest of the alkylsulfonic acids and is known for its strong acidity, high chemical stability, and low toxicity Mitoquinone cation is a lipophilic cation that targets mitochondria, where it accumulates and exerts antioxidant effects .
Preparation Methods
Methanesulfonic acid: can be synthesized through the direct sulfonation of methane in an electrochemical reactor without adding peroxide initiators. The synthesis proceeds from oleum and methane, with the highest concentration achieved using a boron-doped diamond anode at elevated pressure and moderate temperature . Industrial production methods involve similar electrochemical processes .
Chemical Reactions Analysis
Methanesulfonic acid: undergoes various chemical reactions, including esterification and alkylation, where it acts as a Brønsted acid catalyst . It is also used in the electrodeposition of metals and in redox flow batteries . Common reagents include oleum and methane for its synthesis . Major products formed include esters and alkylated compounds .
Scientific Research Applications
Methanesulfonic acid: is extensively used in green chemistry due to its strong acidity and low toxicity. It is employed in biodiesel production, metal recovery, and refining Mitoquinone cation is investigated for its potential in treating Parkinson’s disease and hepatitis C by targeting mitochondria and preventing oxidative damage .
Mechanism of Action
Methanesulfonic acid: acts as a strong acid catalyst in various chemical reactions, facilitating esterification and alkylation Mitoquinone cation accumulates in mitochondria due to its lipophilic nature and large membrane potential, where it blocks lipid peroxidation and protects mitochondria from oxidative damage .
Comparison with Similar Compounds
Methanesulfonic acid: is compared with other strong acids like sulfuric acid and hydrochloric acid. It offers advantages in terms of biodegradability and lower toxicity Mitoquinone cation is compared with other antioxidants like Coenzyme Q, with its unique ability to target mitochondria and accumulate up to 1,000 fold .
Properties
Molecular Formula |
C38H48O7PS+ |
---|---|
Molecular Weight |
679.8 g/mol |
IUPAC Name |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonic acid |
InChI |
InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1; |
InChI Key |
GVZFUVXPTPGOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origin of Product |
United States |
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